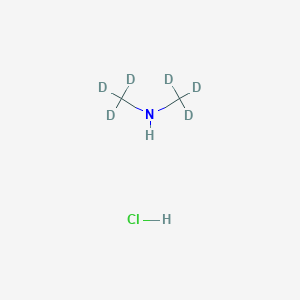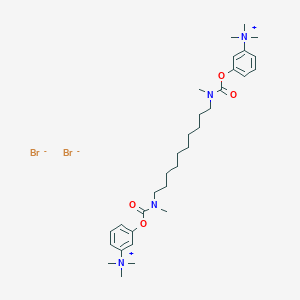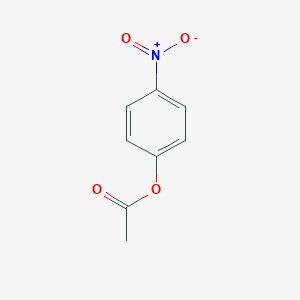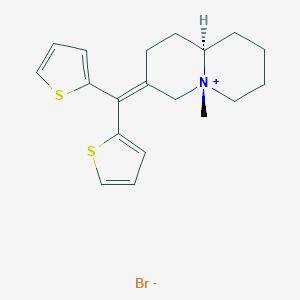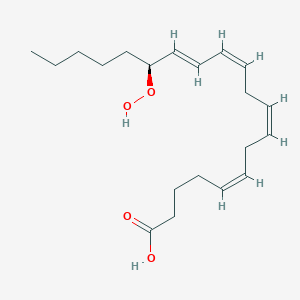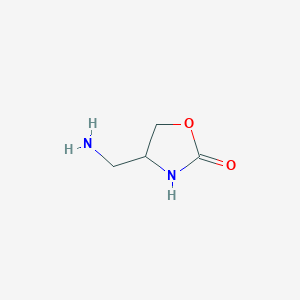
4-(Aminomethyl)-1,3-oxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Aminomethyl)-1,3-oxazolidin-2-one, also known as AMOX, is a cyclic amino acid derivative and a synthetic compound that has been used in a variety of scientific and medical applications. It is a colorless, water-soluble, crystalline solid with a molecular weight of 135.14 g/mol. Due to its unique properties, AMOX has been used in a variety of scientific and medical applications, ranging from synthesis of pharmaceuticals to biochemical research.
Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition for Alzheimer’s Research
This compound has been studied for its potential role in inhibiting enzymes like cholinesterases and monoamine oxidase B (MAO B). These enzymes are targeted in Alzheimer’s disease research, with the aim of developing multi-target-directed ligands that can alleviate cognitive symptoms and slow disease progression .
Zeolite Synthesis
In materials science, 4-(Aminomethyl)-1,3-oxazolidin-2-one can act as an organic structure-directing agent (OSDA) in the synthesis of zeolites. Zeolites have wide-ranging applications, including catalysis, ion exchange, and gas separation, making this compound significant in the field of advanced materials .
Biomass Conversion
The compound is involved in the valorization of biomass-derived furfurals. It participates in the reductive amination of furfurals, leading to the production of biorenewable monomers for polymeric applications. This is particularly important in the development of sustainable materials and chemicals .
Antifibrinolytic Agent
In the medical field, derivatives of 4-(Aminomethyl)-1,3-oxazolidin-2-one, such as 4-(aminomethyl)benzoic acid, are used as type 2 antifibrinolytic agents. These agents help in reducing bleeding by inhibiting the breakdown of fibrin clots, which is essential in surgeries and in treating certain bleeding disorders .
Unnatural Amino Acid Derivative
This compound acts as an unnatural amino acid derivative, which can be used in peptide synthesis. Unnatural amino acids are used to create peptides with novel properties for therapeutic and diagnostic purposes, expanding the scope of peptide-based treatments .
Wirkmechanismus
Target of Action
It is known that similar compounds, such as cationic polymers, target bacterial membranes .
Mode of Action
For instance, cationic polymers interact with bacterial membranes, leading to their damage .
Biochemical Pathways
It is known that similar compounds can affect various pathways in bacteria, leading to their death .
Pharmacokinetics
It is known that similar compounds, such as aminoglycosides, have a high bioavailability and are mainly excreted via the feces .
Result of Action
It can be inferred from related compounds that it may lead to the death of bacteria by damaging their membranes .
Action Environment
It is known that similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
Eigenschaften
IUPAC Name |
4-(aminomethyl)-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O2/c5-1-3-2-8-4(7)6-3/h3H,1-2,5H2,(H,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEMURSKJWYPYKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)O1)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminomethyl)-1,3-oxazolidin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

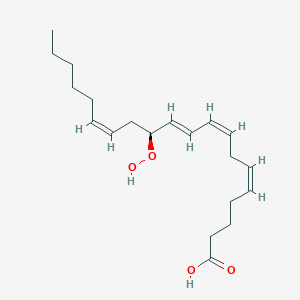

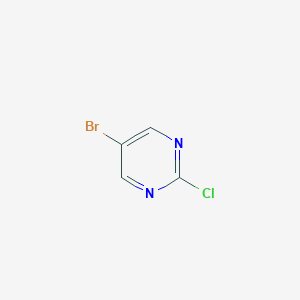
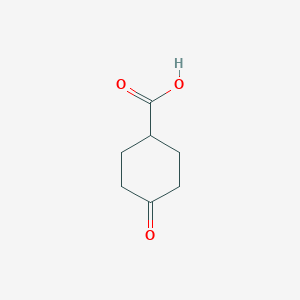
![(3aR,4R,5R,6aS)-5-Hydroxy-4-((R)-3-hydroxy-5-phenylpentyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B32476.png)
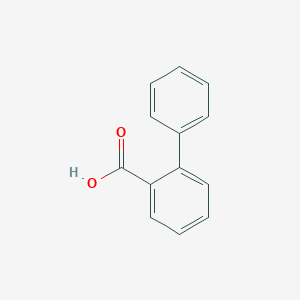
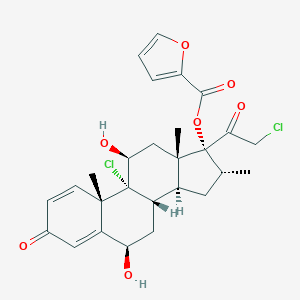
![3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine](/img/structure/B32496.png)
